molecular formula C4H3NO3 B1312753 3-Isoxazolecarboxylic acid CAS No. 3209-71-0

3-Isoxazolecarboxylic acid

Cat. No. B1312753
CAS RN: 3209-71-0
M. Wt: 113.07 g/mol
InChI Key: UXYRXGFUANQKTA-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, also known as isoxazole-3-carboxylic acid, has the molecular formula C4H3NO3 and a molecular weight of 113.07 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Isoxazolecarboxylic acid consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule contains a total of 11 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, and 5 aromatic bonds .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

3-Isoxazolecarboxylic acid is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Silver-Catalyzed Synthesis of Isoxazoles

A practical synthesis method involving silver-catalyzed cyclization has been developed for creating 3,5-disubstituted isoxazoles, demonstrating the compound's potential in facilitating the synthesis of biologically active molecules, including isoxazolecarboxylic acid derivatives. This method underscores the importance of isoxazolecarboxylic acid in synthetic chemistry for producing compounds with potential biological activities (Ueda et al., 2011).

Immunomodulatory Properties

Isoxazolecarboxylic acid derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, have shown significant immunomodulatory effects. Studies indicate these derivatives can modulate lymphocyte subsets and enhance humoral immune response, suggesting their potential application in treating autoimmune diseases and enhancing vaccine efficacy (Drynda et al., 2015).

Chemical Conversion and Synthesis Applications

Research into 3-carbamoyl-2-isoxazolines has revealed methods for chemical conversion to yield various functionalized isoxazoles, including 3,4-difunctionalized isoxazoles and beta-hydroxy-gamma-lactone. These findings demonstrate the compound's utility in synthesizing a range of chemically and biologically relevant isoxazoles (Nishiwaki et al., 2009).

Building Blocks in Organic Chemistry

Isoxazolecarboxylic acid derivatives, particularly 3-arylisoxazoles and 3-aryl-2-isoxazolines, serve as versatile building blocks in organic chemistry. They are integral components of numerous pharmaceutical products and biologically active molecules, highlighting their significance in drug discovery and development (Vitale & Scilimati, 2017).

Antituberculosis Activity

Derivatives of 3-isoxazolecarboxylic acid, specifically 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, have been identified as growth inhibitors of Mycobacterium tuberculosis. This suggests their potential as lead compounds in developing new antituberculosis drugs, especially for combating drug-resistant strains (Lilienkampf et al., 2010).

Safety And Hazards

3-Isoxazolecarboxylic acid is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

Isoxazole derivatives have been found to have significant biological interests, and there is potential for them to be developed into alternate anti-Mtb agents . Furthermore, isoxazole derivatives have been found to have immunoregulatory properties , indicating potential future directions in the field of immunotherapy.

Relevant Papers Several papers have been published on the topic of 3-Isoxazolecarboxylic acid and its derivatives. For instance, a paper by Sahoo et al. discusses the synthesis and biological evaluation of urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters as promising anti-TB agents . Another paper discusses the immunoregulatory properties of isoxazole derivatives .

properties

IUPAC Name

1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRXGFUANQKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461134
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoxazolecarboxylic acid

CAS RN

3209-71-0
Record name 3-Isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
A Lilienkampf, M Pieroni, B Wan, Y Wang… - Journal of medicinal …, 2010 - ACS Publications
… When a 3-isoxazolecarboxylic acid ethyl ester moiety was … on a 5-phenyl-3-isoxazolecarboxylic acid ethyl ester core. Compounds 4, … The 5-phenyl-3-isoxazolecarboxylic acid ethyl ester …
Number of citations: 73 pubs.acs.org
A Lilienkampf, M Pieroni, SG Franzblau… - Current topics in …, 2012 - ingentaconnect.com
… anti-TB potential of 3-isoxazolecarboxylic acid ethyl esters, … of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters were found, … These 5-phenyl-3-isoxazolecarboxylic acid ethyl esters also …
Number of citations: 25 www.ingentaconnect.com
M Pieroni, A Lilienkampf, B Wan, Y Wang… - Journal of medicinal …, 2009 - ACS Publications
… 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl ester derivatives (Chart ) with excellent activity … Hence, keeping intact the 5-ethenyl-3-isoxazolecarboxylic acid ester core, which is …
Number of citations: 52 pubs.acs.org
SK Sahoo, B Rani, NB Gaikwad, MN Ahmad… - European Journal of …, 2021 - Elsevier
… In this study, a new class of Chalcone tethered 5-phenyl-3-isoxazolecarboxylic acid methyl ester was conveniently synthesized and evaluated as highly potent anti-TB chemotypes with …
Number of citations: 15 www.sciencedirect.com
TS GARDNER, E Wenis, J LEE - The Journal of Organic …, 1961 - ACS Publications
The development of a reproducible screening procedure for lepraemurium infections in mice by Grunberg and Schnitzer1 in our chemotherapy laboratories permitted concurrent testing …
Number of citations: 55 pubs.acs.org
M Bahta, TR Burke Jr - ChemMedChem, 2011 - Wiley Online Library
… Pestis control: A lead (4-nitro-3-phenyl)phenyl phosphate substrate was converted into an inhibitor by replacing the hydrolysable phosphoryl group with a 3-isoxazolecarboxylic acid …
CB Vicentini, M Mazzanti, CF Morelli… - Journal of Heterocyclic …, 2000 - Wiley Online Library
Ethyl 2‐amino‐3‐methoxycarbonyl‐4‐oxo‐2‐pentenoate (3) reacts with hydroxylamine or hydrazines to give isoxazole and pyrazole ortho‐dicarboxylic acid esters 4 and 5, respectively…
Number of citations: 15 onlinelibrary.wiley.com
J Mao, H Yuan, Y Wang, B Wan, M Pieroni… - Journal of medicinal …, 2009 - ACS Publications
Both in vitro and in vivo metabolism studies suggested that 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester (compound 3) with previously …
Number of citations: 119 pubs.acs.org
T UMEDA, H IMANISHI, E HIRAI - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
A novel fluorimetric method is described for the determination of 5-phenyl-3-isoxazolecarboxylic acid (PIA) by using 2-hydroxy-1-naphthalenecarbaldehyde (HNA); this method was …
Number of citations: 6 www.jstage.jst.go.jp
DJ Burkhart, A Vij, NR Natale - Journal of chemical crystallography, 1999 - Springer
The reaction of 4-acetyl-5-methyl-3-isoxazolyl carboxylate with a variety of hydrazines and semicarbazides yielded molecules which are viable antagonist candidates for the AMPA …
Number of citations: 4 link.springer.com

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